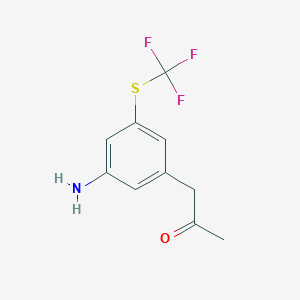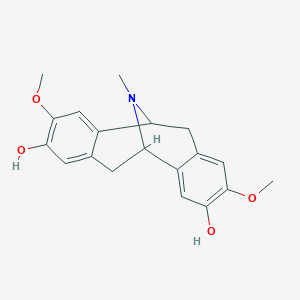
Bisnorargemonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisnorargemonine is a compound that has garnered interest in the scientific community due to its unique structural properties and potential applications It is an isoquinoline alkaloid, which means it belongs to a class of naturally occurring organic compounds that contain nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bisnorargemonine can be synthesized through several methods. One common approach involves the Pictet-Gams modification of the Bischler-Napieralski cyclization to construct the required isoquinoline intermediates . This method involves the use of specific reagents and conditions to achieve the desired product. For example, the synthesis of this compound isomers, such as 3,9-dihydroxy-2,8-dimethoxy-N-methylpavinane and 2,8-dihydroxy-3,9-dimethoxy-N-methylpavinane, has been reported .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis typically involves similar principles as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions, reagent availability, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Bisnorargemonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Bisnorargemonine’s interactions with biological molecules have been explored to understand its potential as a bioactive compound.
Medicine: Research has investigated the compound’s potential therapeutic effects, including its use as a lead compound for drug development.
Industry: The compound’s properties may be leveraged in various industrial applications, such as the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of bisnorargemonine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed that the compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Bisnorargemonine can be compared with other isoquinoline alkaloids, such as berberine, palmatine, and corydaline. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound’s uniqueness lies in its distinct structural features and the specific reactions it undergoes, which may confer unique properties and applications.
List of Similar Compounds
- Berberine
- Palmatine
- Corydaline
Eigenschaften
CAS-Nummer |
29944-24-9 |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3 |
InChI-Schlüssel |
JLYWCHLTLCGOMW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


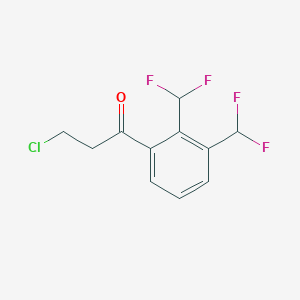
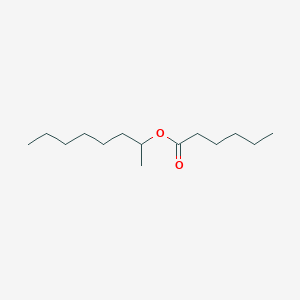

![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
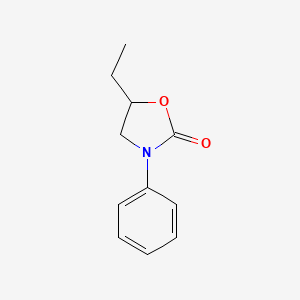
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
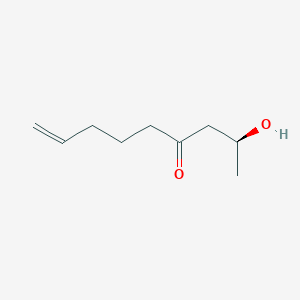
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)

![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
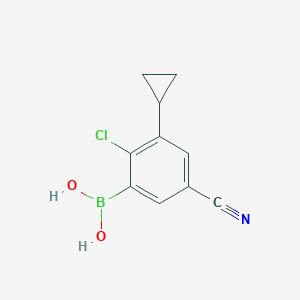
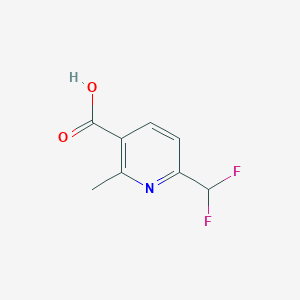
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
